molecular formula C14H14N2O2 B2646953 Tert-butyl 3-cyano-1H-indole-1-carboxylate CAS No. 908244-43-9

Tert-butyl 3-cyano-1H-indole-1-carboxylate

Cat. No.: B2646953
CAS No.: 908244-43-9
M. Wt: 242.278
InChI Key: NAKDPGPBPQNLIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-cyano-1H-indole-1-carboxylate is a chemical compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their various biologically vital properties and play a main role in cell biology.

Preparation Methods

The synthesis of tert-butyl 3-cyano-1H-indole-1-carboxylate typically involves the reaction of indole derivatives with tert-butyl cyanoformate under specific conditions. One common synthetic route includes the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Tert-butyl 3-cyano-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

Tert-butyl 3-cyano-1H-indole-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Tert-butyl 3-cyano-1H-indole-1-carboxylate can be compared with other indole derivatives such as:

  • Tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate
  • Tert-butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of the cyano and tert-butyl groups in this compound provides distinct reactivity and potential for diverse applications .

Properties

IUPAC Name

tert-butyl 3-cyanoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKDPGPBPQNLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.